alpha,alpha,alpha',alpha'-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol
Description
This compound is a highly substituted thiophene derivative featuring four 4-(dimethylamino)phenyl groups symmetrically attached to the thiophene core, with dimethanol functionalities at the 2- and 5-positions. Its structural complexity arises from the conjugation of electron-rich dimethylamino groups with the aromatic thiophene ring, which may impart unique electronic and optical properties.
Properties
IUPAC Name |
[5-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]thiophen-2-yl]-bis[4-(dimethylamino)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N4O2S/c1-39(2)31-17-9-27(10-18-31)37(43,28-11-19-32(20-12-28)40(3)4)35-25-26-36(45-35)38(44,29-13-21-33(22-14-29)41(5)6)30-15-23-34(24-16-30)42(7)8/h9-26,43-44H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXGOIOSZLQULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(S3)C(C4=CC=C(C=C4)N(C)C)(C5=CC=C(C=C5)N(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391875 | |
| Record name | AC1MOFKX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191282-20-9 | |
| Record name | AC1MOFKX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dibromothiophene with 4-(dimethylamino)phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. This is followed by the reduction of the resulting intermediate with a suitable reducing agent to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol involves its interaction with molecular targets through its dimethylamino and thiophene groups. These interactions can modulate electronic properties and facilitate binding to specific receptors or enzymes. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound can be compared to alpha,alpha,alpha',alpha'-Tetrakis(trifluoromethyl)-1,4-benzenedimethanol (CAS 1992-15-0) and alpha,alpha,alpha',alpha'-Tetrakis(trifluoromethyl)-1,3-benzenedimethanol (CAS 802-93-7). These analogs share a similar "tetrakis" substitution pattern but differ in core structure (benzene vs. thiophene) and substituent electronic properties (electron-withdrawing trifluoromethyl vs. electron-donating dimethylamino groups).
Table 1: Structural and Electronic Comparison
Physical and Chemical Properties
While the target compound lacks reported experimental data, its trifluoromethyl-substituted benzene analogs exhibit distinct physical properties. For example, alpha,alpha,alpha',alpha'-Tetrakis(trifluoromethyl)-1,4-benzenedimethanol has a melting point of 91–94°C, boiling point of 325°C, and density of 1.638 g/cm³ . The thiophene derivative’s dimethanol groups likely enhance solubility in polar solvents compared to its fluorinated counterparts, though steric hindrance from the bulky dimethylamino groups may reduce crystallinity.
Reactivity and Functionalization
The dimethylamino groups on the thiophene derivative could facilitate:
- Coordination chemistry : Binding to transition metals via lone pairs on nitrogen.
- Acid-base responsiveness : Protonation/deprotonation altering electronic properties. In contrast, trifluoromethyl-substituted analogs are more chemically inert due to strong C–F bonds, making them suitable for harsh reaction conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
